1-(But-1-yn-1-yl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15332-34-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-but-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2,4-6,8-9H2,1H3 |
InChI Key |
KVAPEYDPKIUKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 but 1 Yn 1 Yl Cyclohexan 1 Ol and Analogues
Nucleophilic Alkynylation Approaches
Grignard Reagent Mediated Additions to Cyclohexanone (B45756) Derivatives
Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are powerful nucleophiles that readily add to ketones. masterorganicchemistry.com For the synthesis of 1-(but-1-yn-1-yl)cyclohexan-1-ol, but-1-yne is first deprotonated with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynylmagnesium bromide (but-1-yn-1-ylmagnesium bromide). This in-situ generated Grignard reagent then adds to cyclohexanone to yield the desired tertiary alcohol after acidic workup.
The general reaction is as follows: CH3CH2C≡CH + C2H5MgBr → CH3CH2C≡CMgBr + C2H6 CH3CH2C≡CMgBr + C6H10O → C10H15OMgBr C10H15OMgBr + H3O+ → C10H16O + Mg(OH)Br
This method is highly effective for simple, unfunctionalized cyclohexanones. However, the high reactivity of Grignard reagents can be a limitation when other sensitive functional groups are present in the cyclohexanone starting material.
A key advantage of the Grignard approach is the commercial availability and relatively low cost of the starting materials. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| But-1-yne | Cyclohexanone | Ethylmagnesium bromide | Diethyl ether or THF | This compound |
Organozinc Reagent Applications in Alkynylation of Ketones
Organozinc reagents offer a milder alternative to Grignard reagents for the alkynylation of ketones. magritek.com While generally less reactive, their enhanced functional group tolerance makes them suitable for the synthesis of more complex alkynyl cyclohexanols. uni-muenchen.de The formation of organozinc reagents can be achieved by the direct insertion of zinc metal into an organohalide or through transmetalation from other organometallic species. nih.gov
For the synthesis of this compound, a butynylzinc reagent can be prepared and subsequently reacted with cyclohexanone. The reactivity of organozinc reagents can be modulated by the presence of additives like lithium salts. nih.gov For instance, the use of lithium chloride can facilitate the formation of organozinc reagents in THF, avoiding the need for high-boiling polar aprotic cosolvents. nih.gov
The reaction of a butynylzinc halide with cyclohexanone proceeds as follows: CH3CH2C≡CZnX + C6H10O → C10H15OZnX C10H15OZnX + H3O+ → C10H16O + Zn(OH)X
The use of organozinc reagents is particularly advantageous in continuous-flow processes, which can offer better control over reaction conditions and improve safety.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Additive | Product |
| 1-Halobut-1-yne | Cyclohexanone | Zinc | THF | LiCl | This compound |
Organolithium Reagent Utilization in Alkynylation Reactions
Organolithium reagents are among the most reactive organometallic compounds used in organic synthesis. unimi.it They are readily prepared by the deprotonation of terminal alkynes with a strong lithium base, such as n-butyllithium (n-BuLi). The resulting alkynyllithium species is a potent nucleophile that reacts efficiently with cyclohexanone.
The synthesis of this compound using an organolithium reagent involves the following steps: CH3CH2C≡CH + n-BuLi → CH3CH2C≡CLi + C4H10 CH3CH2C≡CLi + C6H10O → C10H15OLi C10H15OLi + H3O+ → C10H16O + LiOH
Due to their high reactivity, organolithium reactions must be conducted under strictly anhydrous and inert atmospheres at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgresearchgate.net Despite these stringent requirements, the high yields and clean reactions often make organolithium reagents the method of choice for laboratory-scale syntheses. chemistryviews.org The reaction of organolithium reagents with 2-pyridyl ketones can be enhanced by the addition of lithium bromide, which is thought to disrupt chelation of the organolithium reagent by the ketone. rsc.org
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |
| But-1-yne | Cyclohexanone | n-Butyllithium | THF or Diethyl ether | -78 °C to rt | This compound |
Barbier-Type Reactions for Alkynyl Cyclohexanol (B46403) Synthesis
The Barbier reaction provides a convenient one-pot method for the synthesis of alcohols. nih.gov Unlike the Grignard reaction where the organometallic reagent is prepared separately, the Barbier reaction involves the in-situ generation of the organometallic species in the presence of the carbonyl compound. wikipedia.org This is typically achieved by reacting an alkyl halide with a metal, such as magnesium, zinc, indium, or samarium, in the presence of the ketone. wikipedia.orgnih.gov
For the synthesis of this compound, a 1-halobut-1-yne would be reacted with a suitable metal in the presence of cyclohexanone. The Barbier reaction is often more tolerant of functional groups and can sometimes be carried out in aqueous media, aligning with the principles of green chemistry. wikipedia.org The reaction has been successfully introduced into polymer synthesis, highlighting its versatility. nih.gov
The general scheme for a Barbier-type synthesis is: CH3CH2C≡CX + C6H10O + M → C10H16O + MX (where X = halide, M = metal)
The choice of metal can significantly influence the reaction's outcome and diastereoselectivity in the case of substituted cyclohexanones.
| Reactant 1 | Reactant 2 | Metal | Solvent | Product |
| 1-Halobut-1-yne | Cyclohexanone | Mg, Zn, In, or Sm | THF | This compound |
Catalytic Alkynylation Strategies
Catalytic methods for the addition of alkynes to ketones represent a more atom-economical and often milder approach compared to the use of stoichiometric organometallic reagents. These methods typically involve the use of a transition metal catalyst to facilitate the carbon-carbon bond formation.
Copper-Catalyzed Methods for Tertiary Alcohol Synthesis
Copper catalysis has emerged as a powerful tool for the synthesis of tertiary alcohols, including propargyl alcohols. thieme-connect.de Copper salts can catalyze the addition of terminal alkynes to ketones, often under milder conditions than those required for traditional organometallic additions.
In a typical copper-catalyzed alkynylation, a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is used in combination with a base to generate a copper acetylide in situ. This copper acetylide then acts as the nucleophile, adding to the cyclohexanone. The use of chiral ligands can enable enantioselective additions, providing access to chiral tertiary alcohols. While highly effective for conjugate additions of Grignard reagents to enones, direct copper-catalyzed asymmetric addition to ketones remains a developing area. nih.gov
Recent advancements have shown that copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters can proceed with high enantioselectivity, suggesting the potential for similar transformations with ketones. nih.gov
The general reaction is: CH3CH2C≡CH + C6H10O --(Cu catalyst, Base)--> C10H16O
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| But-1-yne | Cyclohexanone | Cu(I) salt | Amine base | Various | This compound |
Palladium-Catalyzed Coupling Reactions in Alkynol Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of carbon-carbon bonds is particularly noteworthy. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating C(sp)-C(sp2) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology can be adapted for the synthesis of tertiary alkynols. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium complex. pearson.comnih.gov
While traditionally used for coupling with aryl or vinyl halides, modifications of the Sonogashira reaction allow for the coupling of alkynes with other electrophiles. Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org The synthesis of this compound via a Sonogashira-type reaction would conceptually involve the coupling of 1-butyne (B89482) with a suitable cyclohexanone-derived electrophile or a related precursor.
Recent advancements have focused on improving the efficiency and sustainability of these reactions. For instance, the use of highly dispersed iron oxide-supported palladium catalysts has been shown to be effective for N-alkylation of amines with alcohols, a related transformation involving C-N bond formation. mdma.ch Such supported catalysts offer advantages in terms of separation and reusability. Additionally, the development of palladium complexes with specific ligands, such as N-heterocyclic carbenes or phosphines, has enabled the coupling of a wider range of substrates under milder conditions. organic-chemistry.org
Table 1: Key Features of Palladium-Catalyzed Alkynol Synthesis
| Catalyst System | Key Features | Relevant Findings | Citations |
|---|---|---|---|
| Pd(0)/Cu(I) | Classical Sonogashira conditions, mild reaction conditions, broad substrate scope. | Effective for forming C(sp)-C(sp2) bonds, adaptable for alkynol synthesis. | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Copper-Free Systems | Avoids issues with copper co-catalyst, often requires specific ligands. | Enables coupling of a wider range of substrates. | organic-chemistry.org |
| Supported Pd Catalysts | Heterogeneous catalysis, easier separation and catalyst recycling. | Demonstrated effectiveness in related C-N bond forming reactions. | mdma.ch |
Other Transition Metal Catalysis (e.g., Ruthenium, Platinum) in Alkynyl Alcohol Formation
Besides palladium, other transition metals like ruthenium and platinum have emerged as powerful catalysts for the synthesis of alkynyl alcohols.
Ruthenium-catalyzed reactions offer unique reactivity. For instance, ruthenium complexes can catalyze the α-alkylation of ketones with secondary alcohols, proceeding through a hydrogen-borrowing mechanism to form β-disubstituted ketones. scite.ai Ruthenium catalysts are also effective in the oxidative alkynylation of primary alcohols or aldehydes to yield α,β-acetylenic ketones (ynones). nih.govresearchgate.net These ynones can then be reduced to the corresponding alkynyl alcohols. The mechanism often involves the formation of a transient vinylruthenium species. nih.gov Some ruthenium-catalyzed reactions for hydroarylation of alkynes are directed by a ketone group. rsc.org
Platinum catalysts are also utilized in the synthesis of alkynyl alcohols. Platinum(0) complexes can catalyze the diboration of alkynes. acs.org Platinum is also known to catalyze hydrosilylation reactions of alkynes and alkenes, although the catalytic system can be complex. rsc.org In some instances, platinum can catalyze multiple reactions simultaneously, such as the decomposition of alcohol vapors and the subsequent exothermic reaction of the resulting hydrogen gas with oxygen. youtube.comyoutube.com The addition of hydrogen to carbon-carbon double or triple bonds can be facilitated by a platinum catalyst. pressbooks.pub
Asymmetric Synthesis of Chiral Tertiary Alkynyl Cyclohexanols
The synthesis of chiral tertiary alcohols, where the hydroxyl-bearing carbon is a stereocenter, presents a significant challenge in organic synthesis. nih.gov Several strategies have been developed to achieve this, including enantioselective nucleophilic additions and kinetic resolution.
Enantioselective Nucleophilic Additions to Ketones
The most direct approach to chiral tertiary alkynyl cyclohexanols is the enantioselective addition of an alkynyl nucleophile to cyclohexanone. This transformation establishes the chiral center in a single step. A variety of catalytic systems have been developed for this purpose. nih.gov
These reactions often employ a chiral ligand to control the stereochemical outcome. For example, chiral amino alcohols have been used in conjunction with zinc triflate for the asymmetric addition of terminal alkynes to ketones. researchgate.net The mechanism is believed to involve the activation of the alkyne by the zinc salt and a base, followed by transmetalation and the enantioselective alkynylation of the ketone. researchgate.net Other successful systems involve the use of chiral BINOL-derived ligands with metal catalysts. organic-chemistry.org A key challenge in these reactions is overcoming the steric hindrance around the ketone, especially for substituted cyclohexanones. brynmawr.edu The stereochemistry of nucleophilic addition to cyclohexanone is influenced by both steric hindrance, which favors equatorial attack, and electronic effects that can favor axial attack. researchgate.net
Table 2: Catalytic Systems for Enantioselective Alkynylation of Ketones
| Catalyst System | Chiral Ligand/Additive | Key Features | Citations |
|---|---|---|---|
| Zinc Triflate | Chiral Amino Alcohols (e.g., N-methylephedrine) | Commercially available catalysts, good yields and enantioselectivities. | researchgate.net |
| In(III)/BINOL | BINOL | Bifunctional catalyst activating both aldehyde and alkyne. | organic-chemistry.org |
| Lithium Acetylides | Chiral Lithium Binaphtholate | Slow addition of the carbonyl compound improves enantioselectivity. | organic-chemistry.org |
Kinetic Resolution Techniques for Chiral Alkynyl Cyclohexanols
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
For racemic tertiary alkynyl cyclohexanols, kinetic resolution can be achieved through various transformations. One notable method is the palladium-catalyzed carboxylative kinetic resolution of tertiary propargylic alcohols. rsc.orgrsc.org This approach yields highly enantioenriched tertiary propargylic alcohols and their corresponding carboxylated products. The reaction is often performed under mild conditions and tolerates a wide range of functional groups. rsc.orgrsc.org
Another strategy involves the use of chiral phosphoric acids as catalysts. These have been successfully employed in the kinetic resolution of tertiary allylic alcohols, a structurally related class of compounds, achieving high selectivity factors. acs.org The development of non-enzymatic methods for the kinetic resolution of tertiary alcohols is an active area of research, as traditional enzymatic methods are often more effective for secondary alcohols. nih.govnih.govmdpi.com
Table 3: Methods for Kinetic Resolution of Tertiary Alcohols
| Method | Catalyst/Reagent | Key Features | Citations |
|---|---|---|---|
| Palladium-Catalyzed Carboxylative Kinetic Resolution | Pd/H+ co-catalyst with a chiral ligand | Provides highly enantioenriched tertiary propargylic alcohols. | rsc.orgrsc.org |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Effective for kinetic resolution of tertiary allylic alcohols. | acs.org |
| Amidine-Based Catalysis | Chiral Amidine-Based Catalysts | Effective for kinetic resolution of secondary alcohols, with potential for extension to tertiary alcohols. | nih.gov |
Strategic Use of Protecting Groups in Complex Alkynyl Cyclohexanol Syntheses
In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.orgorganic-chemistry.orguchicago.edu A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction, and can be removed later in the synthetic sequence. wikipedia.orgpressbooks.pub
For the synthesis of this compound and its more complex analogs, protecting groups for both the hydroxyl and alkyne functionalities may be necessary.
Alcohol Protecting Groups: The hydroxyl group of an alkynyl cyclohexanol can be protected using various strategies. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), which are bulky and protect against both SN1 and SN2 reactions, and ethers like the tert-butyl (tBu) group. chemistrytalk.org The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its selective removal. organic-chemistry.org
Alkyne Protecting Groups: The terminal proton of an alkyne can be acidic and may interfere with certain reactions. Therefore, it is sometimes necessary to protect the alkyne. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. This group can be readily introduced and later removed under specific conditions.
The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is a powerful tool in multistep synthesis, allowing for the selective deprotection of one functional group in the presence of others. organic-chemistry.org
Emerging Techniques in Alkynyl Alcohol Synthesis
The field of organic synthesis is constantly evolving, with new methods and technologies continually being developed. For the synthesis of alkynyl alcohols, several emerging techniques hold promise for improving efficiency, selectivity, and sustainability.
One area of active research is the development of novel catalytic systems. This includes the design of more active and selective catalysts for known reactions, as well as the discovery of entirely new catalytic transformations. For example, the use of "cocktail"-type catalytic systems, where multiple catalytic species are involved in the reaction, is a concept being explored in platinum-catalyzed hydrosilylation. rsc.org
Another emerging trend is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. Chiral secondary amines, for instance, have been used to catalyze the asymmetric annulation of isatin (B1672199) N,N′-cyclic azomethine imines to construct chiral spiro-hexahydropyridazines. nih.gov
The continuous development of new synthetic methods, including novel asymmetric strategies and catalytic systems, will undoubtedly lead to more efficient and versatile routes for the preparation of this compound and other valuable alkynyl alcohol building blocks.
Spectroscopic Elucidation and Conformational Analysis of 1 but 1 Yn 1 Yl Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including 1-(but-1-yn-1-yl)cyclohexan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule.
The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent due to hydrogen bonding. The protons of the ethyl group on the butynyl chain exhibit characteristic splitting patterns: a triplet for the terminal methyl (-CH₃) group and a quartet for the adjacent methylene (B1212753) (-CH₂) group, arising from coupling with each other. The protons of the cyclohexyl ring appear as a complex multiplet in the upfield region of the spectrum. The chemical shifts of these protons are influenced by their axial or equatorial positions and their proximity to the hydroxyl and butynyl substituents.
To provide a more concrete illustration, the following table presents estimated ¹H NMR chemical shifts for this compound, based on data from the structurally similar compound, 1-ethynylcyclohexanol. nist.govauremn.org.brstackexchange.com
| Proton Type | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | 1.5 - 2.5 | Broad Singlet | 1H |
| Cyclohexyl (CH₂) | 1.2 - 1.9 | Multiplet | 10H |
| Methylene (-CH₂-C≡) | 2.2 - 2.4 | Quartet | 2H |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet | 3H |
This interactive data table allows for sorting and filtering of the predicted ¹H NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Structural Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of non-equivalent carbon atoms. nih.gov
The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. The sp-hybridized carbons of the alkyne group are found in a characteristic downfield region. The carbon atom of the cyclohexyl ring bearing the hydroxyl group (C-1) is also significantly deshielded. The remaining carbons of the cyclohexyl ring and the ethyl group of the butynyl chain appear at higher field strengths.
The following table outlines the expected ¹³C NMR chemical shifts for this compound, with estimations derived from data for 1-ethynylcyclohexanol and general ranges for alkynyl carbons. nih.govchemguide.co.uklibretexts.org
| Carbon Type | Estimated Chemical Shift (ppm) |
| C-1 (Cyclohexyl, C-OH) | 65 - 75 |
| C-2, C-6 (Cyclohexyl) | 35 - 45 |
| C-3, C-5 (Cyclohexyl) | 20 - 30 |
| C-4 (Cyclohexyl) | 24 - 26 |
| C≡C-CH₂ | 80 - 90 |
| C≡C-C(OH) | 85 - 95 |
| -CH₂-CH₃ | 12 - 16 |
| -CH₃ | 13 - 15 |
This interactive data table enables sorting and filtering of the predicted ¹³C NMR data.
Advanced NMR Techniques for Detailed Structural and Conformational Analysis
While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are crucial for a more detailed analysis of complex molecules like this compound, particularly for unambiguous signal assignment and conformational analysis. auremn.org.br
Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, helping to trace the connectivity of protons within the cyclohexyl ring and the butynyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing definitive assignments for all protons and carbons in the molecule.
For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful. youtube.comlibretexts.org This technique detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. In the context of this compound, NOESY can be used to determine the relative orientation of the substituents on the cyclohexyl ring. For instance, correlations between the protons of the butynyl group and specific protons on the cyclohexyl ring can reveal whether the butynyl group preferentially occupies an axial or equatorial position. This information is critical for understanding the three-dimensional structure and potential steric interactions within the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. A sharp, weak absorption around 2200-2260 cm⁻¹ corresponds to the C≡C stretching vibration of the internal alkyne. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring and the ethyl group appear in the 2850-3000 cm⁻¹ region. Finally, a strong C-O stretching vibration is expected in the 1000-1200 cm⁻¹ range.
The table below summarizes the expected characteristic IR absorption bands for this compound, with data referenced from the similar compound 1-ethynylcyclohexanol. docbrown.inforsc.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) |
| Alkyne (-C≡C-) | C≡C Stretch | 2200 - 2260 (sharp, weak to medium) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 (strong) |
| Alcohol (C-O) | C-O Stretch | 1000 - 1200 (strong) |
This interactive data table details the key IR absorptions for the compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.uk For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 152, corresponding to its molecular weight. nih.gov
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the presence of the hydroxyl group and the cyclohexyl ring. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 134. Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation route for alcohols. libretexts.orgmiamioh.edu
The fragmentation of the butynyl side chain can also occur. Cleavage of the ethyl group could result in a fragment at m/z 123. Further fragmentation of the cyclohexyl ring can lead to a complex pattern of smaller ions. Analysis of the fragmentation of the related compound, 1-ethynylcyclohexanol, shows significant peaks at m/z 95, 81, and 68, which likely arise from various cleavages and rearrangements of the cyclohexyl ring after initial fragmentation. nist.govnih.govmassbank.eu
| m/z | Proposed Fragment | Fragmentation Pathway |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion |
| 134 | [C₁₀H₁₄]⁺ | Loss of H₂O |
| 123 | [C₈H₁₁O]⁺ | Loss of C₂H₅ |
| 95 | [C₇H₁₁]⁺ | Ring fragmentation |
| 81 | [C₆H₉]⁺ | Ring fragmentation |
| 68 | [C₅H₈]⁺ | Ring fragmentation |
This interactive table outlines the probable mass spectrometry fragmentation of the compound.
Circular Dichroism Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for the analysis of chiral molecules, as they interact differently with these two forms of polarized light.
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclohexyl ring or the butynyl chain in an asymmetric manner, the resulting enantiomers could be distinguished using CD spectroscopy. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and enantiomers will produce mirror-image CD spectra. This technique could be employed to determine the enantiomeric excess (ee) of a chiral derivative of this compound by comparing the observed CD spectrum to that of a pure enantiomer. youtube.comwikipedia.org This approach is valuable in asymmetric synthesis and the characterization of chiral natural products.
Conformational Analysis of Substituted Cyclohexanol (B46403) Systems
The conformational landscape of cyclohexane (B81311) derivatives is a cornerstone of stereochemistry, dictating the physical properties and chemical reactivity of these compounds. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, providing the most stable arrangement. In this conformation, the substituents on each carbon atom can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
When the cyclohexane ring bears substituents, the two possible chair conformers, which interconvert via a process known as a ring flip, are no longer of equal energy. libretexts.org Generally, a substituent experiences less steric hindrance in the equatorial position compared to the axial position. libretexts.org In an axial orientation, the substituent encounters unfavorable steric interactions with the other two axial substituents on the same side of the ring (specifically at the C3 and C5 positions). These are known as 1,3-diaxial interactions. Consequently, the chair conformation that places the substituent in the equatorial position is typically lower in energy and predominates at equilibrium. libretexts.org The preference for the equatorial position increases with the steric bulk of the substituent. gmu.edu
In 1,1-disubstituted cyclohexanes, such as the target molecule this compound, the situation is unique. One substituent must occupy an axial position, while the other must be equatorial. libretexts.org The conformational equilibrium will, therefore, strongly favor the conformer where the sterically larger group occupies the more spacious equatorial position. libretexts.org
For this compound, the two substituents at the C1 position are a hydroxyl (-OH) group and a but-1-ynyl (-C≡C-CH₂-CH₃) group. The but-1-ynyl group, with its linear geometry and associated ethyl group, is significantly larger and more sterically demanding than the hydroxyl group. Therefore, the conformational equilibrium will be heavily skewed towards the conformer in which the but-1-ynyl group is in the equatorial position, forcing the smaller hydroxyl group into the axial position.
| Feature | Axial Position | Equatorial Position |
| Orientation | Perpendicular to the ring's plane | In the approximate plane of the ring |
| Steric Strain | Higher due to 1,3-diaxial interactions | Lower; more space available |
| Stability | Generally less stable for substituents | Generally more stable for substituents |
Detailed Research Findings
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position. While a specific A-value for the but-1-ynyl group is not commonly tabulated, comparisons can be drawn from related groups. For instance, the vinyl group has a conformational preference of approximately 1.35 kcal/mol. The hydroxyl group has a relatively modest A-value, reported to be around 0.56 kcal/mol at the CCSD(T) complete basis set limit, indicating a preference for the equatorial position, but one that can be overcome by other structural factors. nih.govmst.edu
Given the significant difference in steric bulk, the equilibrium for this compound lies decisively on the side of the conformer with the equatorial but-1-ynyl group and axial hydroxyl group.
| Substituent | A-value (kcal/mol) | Predominant Position | Reference |
| -OH | 0.56 | Equatorial | nih.govmst.edu |
| -CH₃ | 1.75 | Equatorial | nih.govmst.edu |
| -Vinyl | ~1.35 | Equatorial |
Spectroscopic methods are instrumental in verifying these conformational assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, axial and equatorial protons have different chemical shifts. More pertinently for 1,1-disubstituted systems, the chemical shift of the hydroxyl proton can sometimes provide clues to its orientation. researchgate.net However, this is often complicated by concentration and solvent effects. ¹³C NMR spectroscopy is also a powerful tool; the chemical shifts of the ring carbons are sensitive to the conformation and the orientation of substituents. libretexts.org For cyclohexanol, the carbon atom bearing the hydroxyl group typically absorbs in the 50 to 80 δ range. libretexts.orgpressbooks.pub The specific shifts of the C1, C2, and C6 carbons in this compound would reflect the dominant conformation.
Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of functional groups. For this compound, a strong, broad absorption in the 3300-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol, with the broadening due to hydrogen bonding. libretexts.orgpressbooks.pub A strong C-O stretching absorption would be expected near 1050 cm⁻¹. libretexts.orgpressbooks.pub The spectrum would also feature a characteristic absorption for the C≡C triple bond of the butynyl group, typically in the 2100-2260 cm⁻¹ region, which would be weak due to the internal nature of the alkyne.
The combination of these principles and spectroscopic techniques allows for a confident assignment of the predominant conformation of this compound.
| Compound | Larger Substituent | Smaller Substituent | Predicted Stable Conformation |
| This compound | But-1-ynyl | Hydroxyl | But-1-ynyl (Equatorial), Hydroxyl (Axial) |
| 1-t-butyl-1-methylcyclohexane | t-Butyl | Methyl | t-Butyl (Equatorial), Methyl (Axial) libretexts.org |
Theoretical and Computational Investigations of 1 but 1 Yn 1 Yl Cyclohexan 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for the computational investigation of organic molecules. This method is favored for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 1-(but-1-yn-1-yl)cyclohexan-1-ol. DFT studies can elucidate electronic structure, optimized geometry, and the energetic landscape of chemical reactions.
Structural Optimization and Energetic Calculations
Structural optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the energy of the molecule to find its ground state geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For instance, the triple bond of the butynyl group and the geometry of the cyclohexanol (B46403) ring are of particular interest.
Energetic calculations provide the total electronic energy of the optimized structure, which is a measure of its stability. While specific DFT studies on this compound are not abundant in published literature, we can infer expected values from DFT studies on similar acetylenic alcohols and cyclohexanol derivatives. The stability of different conformers, particularly those arising from the orientation of the hydroxyl group and the butynyl side chain, can be compared by their relative energies.
Table 1: Representative Calculated Properties for Acetylenic Alcohols from Computational Studies
| Property | Representative Value/Range | Method/Basis Set (Example) |
| C≡C Bond Length | ~1.20 - 1.22 Å | B3LYP/6-31G |
| C-O Bond Length | ~1.43 - 1.45 Å | B3LYP/6-31G |
| O-H Bond Length | ~0.96 - 0.98 Å | B3LYP/6-31G* |
| Total Electronic Energy | Varies with molecule size | DFT (e.g., B3LYP, M06-2X) |
| Dipole Moment | ~1.5 - 2.5 D | DFT (e.g., B3LYP, M06-2X) |
Note: These are typical values for acetylenic alcohols and may vary for this compound. The specific computational method and basis set used will influence the exact calculated values.
Mechanistic Studies and Transition State Analysis of Reactions
DFT is instrumental in mapping out the reaction pathways for molecules like this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and the intermediates that may be formed. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed.
For acetylenic alcohols, reactions such as additions to the alkyne, dehydration, or rearrangements can be investigated. For example, the mechanism of the Meyer-Schuster rearrangement or the Rupe rearrangement, which are common for tertiary propargyl alcohols, could be computationally explored. DFT calculations would help in understanding the energetics of the intermediates and transition states involved in these complex transformations.
Table 2: Example of Energetic Data from a DFT Mechanistic Study of a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate 1 | +5.2 |
| Transition State 2 | +18.7 |
| Products | -15.6 |
This table illustrates the type of data obtained from a DFT study of a reaction mechanism. The values are hypothetical and would need to be calculated specifically for a given reaction of this compound.
Prediction of Reactivity and Selectivity
DFT calculations can predict the reactivity of different sites within the this compound molecule. By analyzing the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), regions susceptible to nucleophilic or electrophilic attack can be identified. For instance, the electron-rich triple bond is a likely site for electrophilic addition.
The LUMO (Lowest Unoccupied Molecular Orbital) energy and distribution can indicate where a nucleophile would preferentially attack, while the HOMO (Highest Occupied Molecular Orbital) energy and distribution suggest the most likely sites for electrophilic attack. This information is crucial for predicting the regioselectivity and stereoselectivity of reactions. For example, in a reaction involving the hydroxyl group, DFT could help predict whether the reaction proceeds with retention or inversion of stereochemistry at the carbinol carbon.
Molecular Modeling and Conformational Landscape Exploration
Beyond DFT, other molecular modeling techniques are employed to explore the conformational landscape of this compound. The flexibility of the cyclohexyl ring and the rotation around the single bonds connecting the side chain allow for numerous possible conformations.
The cyclohexyl ring can exist in several conformations, with the chair form being the most stable. The substituents on the ring, in this case, the hydroxyl and butynyl groups, can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial interactions.
Molecular mechanics force fields can be used for a rapid initial screening of the conformational space, followed by more accurate DFT calculations on the low-energy conformers. This combined approach provides a detailed picture of the conformational preferences of the molecule, which in turn influences its physical properties and reactivity. The orientation of the butynyl group relative to the cyclohexyl ring and the potential for intramolecular hydrogen bonding between the hydroxyl group and the alkyne's pi-system are key aspects that can be investigated through conformational analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
